Enhanced Molecular Complexity and IP Position Relative to Unprotected 5-(4-Chlorophenyl)furan-3-carboxylic Acid
The target compound contains the 1,3-dioxolane ring, which increases its molecular weight to 294.69 g/mol compared to 222.62 g/mol for the non-acetal analog 5-(4-chlorophenyl)furan-3-carboxylic acid (CAS 1007197-75-2) . This additional 72.07 Da mass reflects a higher degree of structural complexity and a distinct chemical space, which is often a prerequisite for patentability and for accessing novel intellectual property in lead optimization programs.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | 294.69 g/mol; contains 1,3-dioxolane ring |
| Comparator Or Baseline | 5-(4-Chlorophenyl)furan-3-carboxylic acid (CAS 1007197-75-2): 222.62 g/mol; no acetal |
| Quantified Difference | +72.07 g/mol; distinct topological polar surface area and hydrogen-bond acceptor count |
| Conditions | Calculated from molecular formula (C₁₄H₁₁ClO₅ vs. C₁₁H₇ClO₃) |
Why This Matters
For procurement in drug discovery, the higher molecular complexity and distinct pharmacophoric features of the dioxolane-containing scaffold may translate into novel intellectual property space and differentiated biological profiles, justifying its selection over the simpler analog.
